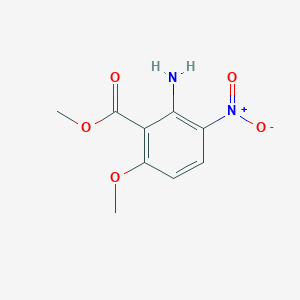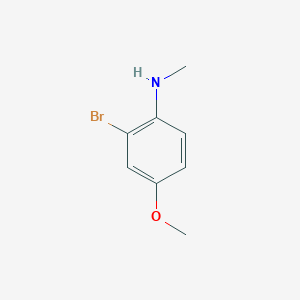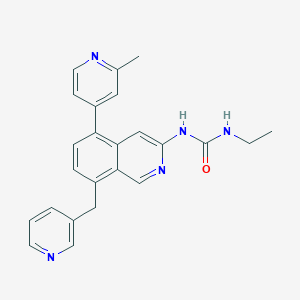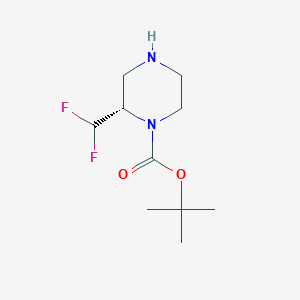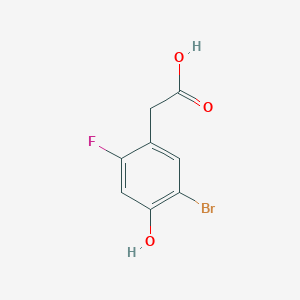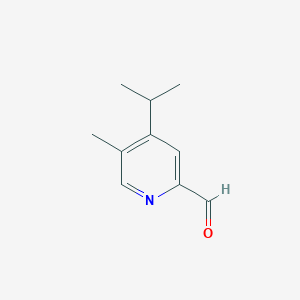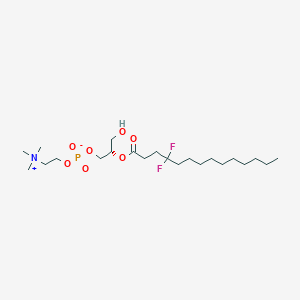
1,2-4,4-Difluoromyristoyl-sn-glycero-3-phosphorylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-4,4-Difluoromyristoyl-sn-glycero-3-phosphorylcholine is a synthetic phospholipid compound It is characterized by the presence of fluorine atoms at specific positions on the myristoyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-4,4-Difluoromyristoyl-sn-glycero-3-phosphorylcholine typically involves the fluorination of myristoyl chloride followed by its incorporation into a glycerophosphorylcholine backbone. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes followed by purification steps such as column chromatography. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-4,4-Difluoromyristoyl-sn-glycero-3-phosphorylcholine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the fluorinated myristoyl chain.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,2-4,4-Difluoromyristoyl-sn-glycero-3-phosphorylcholine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorination on lipid behavior.
Biology: Investigated for its role in membrane dynamics and interactions with proteins.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism by which 1,2-4,4-Difluoromyristoyl-sn-glycero-3-phosphorylcholine exerts its effects involves its interaction with biological membranes. The fluorine atoms influence the compound’s hydrophobicity and packing behavior within lipid bilayers, affecting membrane fluidity and protein interactions. Molecular targets include membrane-bound enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphorylcholine: Lacks fluorine atoms, resulting in different chemical and physical properties.
1,2-Difluorostearoyl-sn-glycero-3-phosphorylcholine: Contains a longer fatty acid chain, affecting its behavior in membranes.
Uniqueness
1,2-4,4-Difluoromyristoyl-sn-glycero-3-phosphorylcholine is unique due to the specific placement of fluorine atoms, which significantly alters its chemical properties and interactions compared to non-fluorinated or differently fluorinated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C22H44F2NO7P |
|---|---|
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
[(2S)-2-(4,4-difluorotetradecanoyloxy)-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C22H44F2NO7P/c1-5-6-7-8-9-10-11-12-14-22(23,24)15-13-21(27)32-20(18-26)19-31-33(28,29)30-17-16-25(2,3)4/h20,26H,5-19H2,1-4H3/t20-/m0/s1 |
Clé InChI |
HWCCSPRTJMECLS-FQEVSTJZSA-N |
SMILES isomérique |
CCCCCCCCCCC(CCC(=O)O[C@@H](CO)COP(=O)([O-])OCC[N+](C)(C)C)(F)F |
SMILES canonique |
CCCCCCCCCCC(CCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


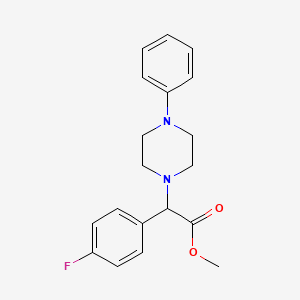

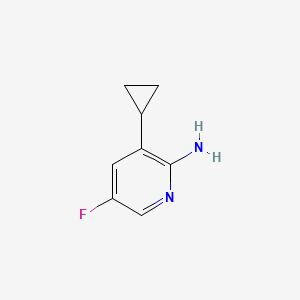
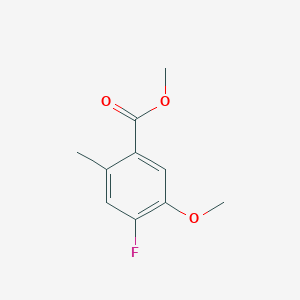
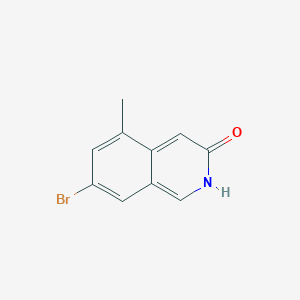
![5-[4-(Methylsulfanyl)phenyl]-2-furoic acid](/img/structure/B15202509.png)

